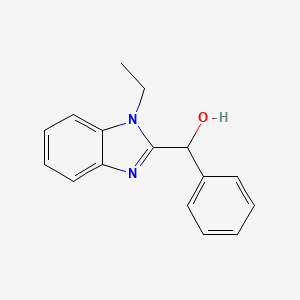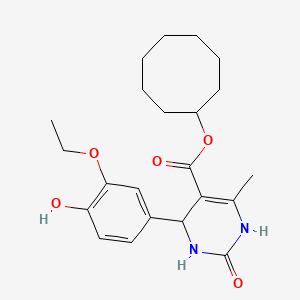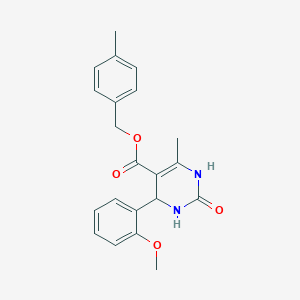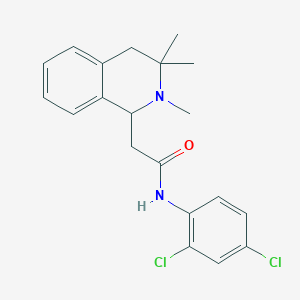
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol, also known as EBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBM is a white crystalline powder with a molecular formula of C17H16N2O and a molecular weight of 264.33 g/mol.
Wirkmechanismus
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol is not fully understood. However, it has been suggested that this compound exerts its antimicrobial and antiviral activities by inhibiting the activity of enzymes involved in the replication of microorganisms and viruses. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and decrease the level of glutathione (GSH) in cancer cells, leading to apoptosis. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol has several advantages as a research tool. It is easy to synthesize, relatively stable, and exhibits potent antimicrobial, anticancer, and antiviral activities. However, this compound has some limitations as well. It is not soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential applications of this compound in other fields, such as agriculture and food preservation, should be explored. Third, the development of this compound as a therapeutic agent for various diseases, including cancer and viral infections, should be investigated. Fourth, the synthesis of this compound analogs with improved solubility and potency should be pursued. Finally, the safety and toxicity of this compound should be evaluated in animal models to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antimicrobial, anticancer, and antiviral activities and has several advantages as a research tool. However, further studies are needed to elucidate its mechanism of action and evaluate its safety and toxicity. The future directions for the research on this compound include exploring its potential applications in other fields, developing it as a therapeutic agent, and synthesizing this compound analogs with improved solubility and potency.
Synthesemethoden
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol can be synthesized using a simple and efficient method. The synthesis of this compound involves the condensation of 2-phenyl-1H-benzimidazole with ethyl benzyl ketone in the presence of a base catalyst. The reaction takes place under reflux conditions and yields this compound as a white crystalline powder. The purity of the synthesized this compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and antiviral activities. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Eigenschaften
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-18-14-11-7-6-10-13(14)17-16(18)15(19)12-8-4-3-5-9-12/h3-11,15,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHLTXLLMBIWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5021693.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5021711.png)
![ethyl 4-[(4-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B5021712.png)

![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5021725.png)
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine oxalate](/img/structure/B5021740.png)

![2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5021749.png)

![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)
methanol](/img/structure/B5021769.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5021776.png)